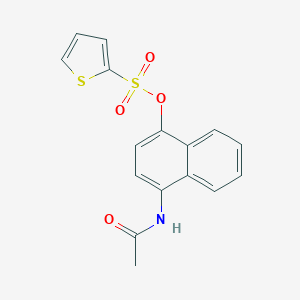

![molecular formula C28H31NO5S B281255 Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTBSTFA, is a chemical compound commonly used in scientific research. It is a derivative of naphthalene and is widely used as a derivatizing agent for the analysis of various compounds, including fatty acids, steroids, and amino acids.

Mecanismo De Acción

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate reacts with various functional groups, including hydroxyl, carboxyl, and amino groups, to form volatile derivatives that can be easily analyzed by GC-MS. The reaction involves the replacement of the functional group with a tert-butyldimethylsilyl (TBDMS) group, which is stable and volatile.

Biochemical and Physiological Effects:

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate itself does not have any biochemical or physiological effects, as it is a chemical compound used for analytical purposes only. However, its derivatives can be used to analyze various biochemical and physiological processes, including the metabolism of fatty acids, steroids, and amino acids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate as a derivatizing agent is its ability to form stable and volatile derivatives that can be easily analyzed by GC-MS. It is particularly useful for the analysis of polar and labile compounds, which are difficult to analyze by other methods. However, Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has some limitations, including the need for careful handling, as it is a toxic and flammable compound. It also requires a high degree of expertise to use effectively, as the reaction conditions need to be carefully controlled to obtain accurate results.

Direcciones Futuras

There are several future directions for the use of Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in scientific research. One area of interest is the development of new derivatizing agents that can be used for the analysis of specific compounds. Another area of interest is the application of Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in metabolomics, which involves the analysis of the metabolites produced by living organisms. Finally, the use of Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in environmental analysis, particularly in the analysis of pollutants, is an area of growing interest.

Métodos De Síntesis

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be synthesized through a multistep process involving the reaction of 2-hydroxy-1-naphthaldehyde with tert-butylamine, followed by sulfonylation with p-toluenesulfonyl chloride and finally esterification with methyl iodide. The resulting compound is then purified through column chromatography to obtain pure Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate.

Aplicaciones Científicas De Investigación

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds. It is particularly useful for the analysis of polar and labile compounds, as it can form stable and volatile derivatives that can be easily analyzed by GC-MS.

Propiedades

Fórmula molecular |

C28H31NO5S |

|---|---|

Peso molecular |

493.6 g/mol |

Nombre IUPAC |

methyl 2-tert-butyl-5-[(4-tert-butylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |

InChI |

InChI=1S/C28H31NO5S/c1-27(2,3)17-12-14-18(15-13-17)35(31,32)29-22-16-21-23(26(30)33-7)25(28(4,5)6)34-24(21)20-11-9-8-10-19(20)22/h8-16,29H,1-7H3 |

Clave InChI |

SJWILKJEHHFZEH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)

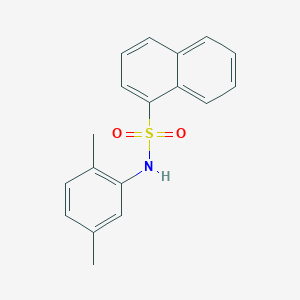

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)

![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)

![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)

![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)

![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)

![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)

![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)